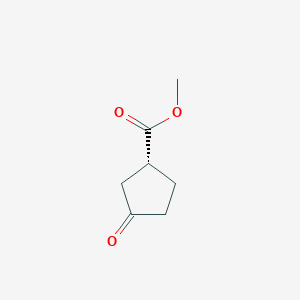

methyl (1R)-3-oxocyclopentane-1-carboxylate

Overview

Description

Methyl (1R)-3-oxocyclopentane-1-carboxylate is a chemical compound that is part of a broader class of cyclopentanone and cyclopentene derivatives. These compounds are characterized by a cyclopentanone or cyclopentenone ring structure with various substituents, which can significantly alter their chemical behavior and physical properties. The compound is a specific enantiomer, indicating its importance in stereochemistry and potential applications in asymmetric synthesis.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been explored in various studies. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved by the kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, demonstrating a method to obtain specific enantiomers of a structurally similar compound . This indicates that similar strategies could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives can be complex, with various substituents influencing the overall conformation. For example, the study of ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate by two-dimensional NMR spectroscopy revealed a conformational behavior that is influenced by the specific arrangement of substituents around the cyclopentanone ring . This suggests that the molecular structure of methyl (1R)-3-oxocyclopentane-1-carboxylate would also be influenced by its substituents, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Cyclopentanone derivatives can participate in various chemical reactions. An EPR study of radicals derived from cyclopentanone and methyl 2-oxocyclopentanecarboxylate showed the characterization of radicals formed from these substrates, which could provide insights into the radical chemistry of the compound . Additionally, the reactivity of methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles in [4+2]-cycloaddition reactions indicates that the double bond in cyclopentanone derivatives can be a reactive site for cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure. A review of methyl hexyl oxo cyclopentanone carboxylate, a fragrance ingredient, included an evaluation of its physical properties, acute toxicity, skin irritation, skin sensitization, and genotoxicity data . This comprehensive analysis of a related compound suggests that similar evaluations would be necessary to fully understand the properties of methyl (1R)-3-oxocyclopentane-1-carboxylate.

Scientific Research Applications

Synthesis of Enantiomers

- Methyl (1R)-3-oxocyclopentane-1-carboxylate is utilized in the efficient synthesis of enantiomers. A study demonstrated the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate, leading to the creation of both (1R,2S,5S)- and (1S,2R,5R)-enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate (Davies et al., 2003).

Pheromone Synthesis

- This compound has been used in the synthesis of pheromones. One notable example is the synthesis of (−)-Frontalin, a bark beetle pheromone, starting from ethyl 2-oxocyclopentane-1-carboxylate (Nishimura & Mori, 1998).

Enzymatic Inhibition Studies

- Research has explored its role as an inhibitor in enzymatic processes. For instance, 1-Aminocyclopentane-1-carboxylic acid (cycloleucine) was found to be a competitive inhibitor of S-adenosyl-L-methionine synthesis by various enzymes (Coulter et al., 1974).

Chemo- and Stereoselective Synthesis

- It's used in chemo- and stereoselective synthesis processes. A study described the dirhodium(II)-catalyzed C-H insertion reaction of 2-diazo-3-oxohexanoates, resulting in the formation of an optically active, highly functionalized cyclopentane (Yakura et al., 1999).

Reaction Mechanism Studies

- Additionally, the compound is instrumental in studying reaction mechanisms, such as the Dowd-Beckwith ring expansion reaction and intramolecular hydrogen transfer reactions (Ardura & Sordo, 2005).

properties

IUPAC Name |

methyl (1R)-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCFXSELRVRFH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (1R)-3-oxocyclopentane-1-carboxylate | |

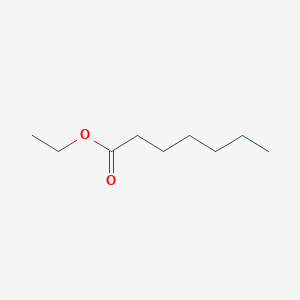

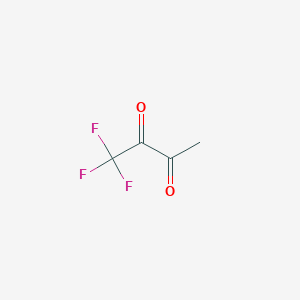

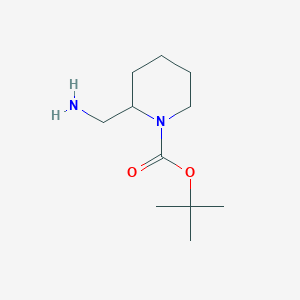

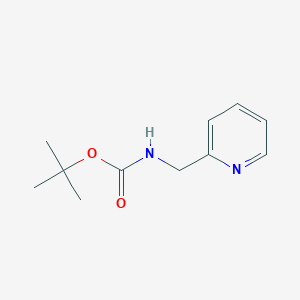

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 1-oxa-5-azaspiro[2,5]octane-5-carboxylate](/img/structure/B153088.png)

![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)